Product packaging for 2-(1-Phenylcyclohexyl)ethanamine(Cat. No.:)

2-(1-Phenylcyclohexyl)ethanamine

Cat. No.: B1258371
M. Wt: 203.32 g/mol
InChI Key: WNVDERDBSHHDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenylcyclohexyl)ethanamine is a synthetic compound of significant interest in scientific research, particularly within neuropharmacology and analytical chemistry. Its core structure places it within the family of cyclohexylaryl amines, which are known to interact with key neurological targets . Researchers study this compound primarily as a model substance to understand the metabolism and detection of phencyclidine-derived substances . In vivo metabolic studies on analogous compounds indicate that this compound is likely subject to extensive biotransformation, undergoing pathways such as N-dealkylation, hydroxylation of the cyclohexyl ring, and further oxidation . These metabolites are crucial for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the toxicological screening and detection of novel psychoactive substances in biological samples . Furthermore, based on the known pharmacology of its structural analogs, this compound may exhibit activity as a reuptake inhibitor of monoamine transporters or as an NMDA receptor antagonist, making it a tool for investigating the mechanisms underlying dissociative states and neurotransmitter dynamics . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B1258371 2-(1-Phenylcyclohexyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(1-phenylcyclohexyl)ethanamine

InChI

InChI=1S/C14H21N/c15-12-11-14(9-5-2-6-10-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2

InChI Key

WNVDERDBSHHDSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCN)C2=CC=CC=C2

Synonyms

2-(1-phenylcyclohex-1-yl)ethanamine
IEM 2044
IEM-2044
IEM2044

Origin of Product

United States

Chemical Synthesis and Precursor Methodologies of 2 1 Phenylcyclohexyl Ethanamine

Primary Synthetic Pathways and Reaction Mechanisms

The construction of the 2-(1-Phenylcyclohexyl)ethanamine scaffold can be achieved through several distinct and powerful reactions. These methods offer different approaches to assembling the core structure, each with its own advantages regarding starting material availability and reaction conditions.

Ritter Reaction Applications in Arylcyclohexylamine Synthesis

The Ritter reaction is a classic method in organic chemistry for converting nitriles into N-alkyl amides. wikipedia.org The reaction proceeds through the acid-catalyzed generation of a stable carbocation from a substrate like an alcohol or alkene. organic-chemistry.orgresearchgate.net This carbocation is then trapped by a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide, which can be further hydrolyzed to a primary amine. organic-chemistry.org

In the context of arylcyclohexylamine synthesis, a suitable precursor such as 1-phenylcyclohexanol can be used to generate the required 1-phenylcyclohexyl carbocation under strongly acidic conditions (e.g., sulfuric acid). This tertiary carbocation is relatively stable and readily reacts with a nitrile. For the synthesis of an amine with a two-carbon side chain, a nitrile such as acetonitrile (B52724) would be used. The resulting N-acetylated amine can then be hydrolyzed to yield the primary amine.

Reaction Mechanism:

Carbocation Formation: The hydroxyl group of 1-phenylcyclohexanol is protonated by a strong acid, followed by the elimination of a water molecule to form a stable tertiary carbocation.

Nucleophilic Attack: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile, attacking the carbocation to form a nitrilium ion. organic-chemistry.org

Hydrolysis: The nitrilium ion is then attacked by water during the aqueous work-up, leading to the formation of an N-substituted amide after tautomerization and deprotonation. researchgate.net

Amine Formation: The resulting amide can be isolated or directly hydrolyzed under acidic or basic conditions to yield the final primary amine.

While effective, the Ritter reaction requires harsh, strongly acidic conditions and cogenerates significant salt byproducts, which can complicate purification. wikipedia.org

Ritter Reaction Overview
Starting Materials 1-Phenylcyclohexanol, Nitrile (e.g., Acetonitrile), Strong Acid (e.g., H₂SO₄)
Key Intermediate 1-Phenylcyclohexyl carbocation, Nitrilium ion
Product N-(1-Phenylcyclohexyl)acetamide (hydrolyzes to amine)
Advantages Utilizes readily available precursors.
Disadvantages Requires harsh acidic conditions, significant byproduct formation. wikipedia.org

Grignard Reagent Based Approaches for Phenylcyclohexylamines

Grignard reagents are highly versatile organometallic compounds used extensively for forming carbon-carbon bonds. libretexts.org Their application in the synthesis of phenylcyclohexylamines typically involves the nucleophilic addition of a phenyl group to a cyclohexanone-derived electrophile. libretexts.org

A primary method involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with cyclohexanone. This reaction produces the key intermediate 1-phenylcyclohexanol, which can then be utilized in subsequent reactions like the Ritter reaction. chemicalbook.com

A more direct route to N-substituted 1-phenylcyclohexylamines involves a two-step, one-pot process. First, cyclohexanone is reacted with a primary amine (e.g., ethylamine) to form a Schiff base (an imine). This imine is then treated directly with a phenyl Grignard reagent or phenyllithium. The organometallic reagent adds to the electrophilic carbon of the C=N double bond, and subsequent aqueous workup yields the N-substituted 1-phenylcyclohexylamine. google.com To synthesize the specific target, this compound, this approach would require a more complex starting imine.

Grignard Reaction Pathways
Pathway 1 Reagents: Cyclohexanone + Phenylmagnesium bromide. Product: 1-Phenylcyclohexanol.
Pathway 2 Reagents: Cyclohexanone + Primary Amine → Imine; Imine + Phenyllithium. google.comProduct: N-alkyl-1-phenylcyclohexylamine. google.com
Key Feature Formation of the crucial phenyl-cyclohexyl bond.
Versatility Allows for the synthesis of various precursors and final amine products.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines from carbonyl compounds (ketones or aldehydes). wikipedia.org The reaction typically proceeds in one pot by reacting the carbonyl compound with an amine or ammonia (B1221849) to form an intermediate imine, which is then reduced to the target amine using a suitable reducing agent. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a potential precursor would be (1-phenylcyclohexyl)acetaldehyde. The reductive amination of this aldehyde with ammonia would directly yield the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride, or catalytic hydrogenation over catalysts like palladium or nickel. wikipedia.org The conditions are generally mild and offer high selectivity. organic-chemistry.org

Reaction Steps:

Imine Formation: The carbonyl compound reacts with ammonia or a primary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org

Reduction: The imine is reduced in situ by a hydride-based reducing agent or through catalytic hydrogenation to form the final amine. youtube.com

This method is highly valued in green chemistry due to its efficiency and often mild reaction conditions. wikipedia.org

Synthesis of Key Intermediates and Precursor Compounds

The successful synthesis of this compound relies heavily on the efficient preparation of key intermediates. Cyclohexanone derivatives and phenylcyclohexyl carbonitriles are two of the most critical classes of precursors.

Cyclohexanone Derivatives in Synthesis

Cyclohexanone is a fundamental and versatile starting material for building the 1-phenylcyclohexyl core of the target molecule. nih.gov Its carbonyl group provides a reactive site for introducing the phenyl group and other functionalities.

The most common application is its reaction with phenylmagnesium bromide in a Grignard reaction to yield 1-phenylcyclohexanol, a precursor for the Ritter reaction. chemicalbook.com Additionally, cyclohexanone can be converted into various derivatives that serve as intermediates. For example, reaction with amines like piperidine (B6355638) or ethylamine (B1201723) produces enamines or imines, respectively. google.comgoogle.com These intermediates can then react with organometallic reagents to directly form the 1-phenylcyclohexylamine structure. google.comgoogle.com The synthesis of cyclohexanone itself is often achieved through the oxidation of cyclohexane (B81311) or the reduction of phenol. nih.gov

Key Cyclohexanone Reactions
Reaction with PhMgBr Forms 1-phenylcyclohexanol. chemicalbook.com
Reaction with Primary Amines Forms N-substituted imines (Schiff bases). google.com
Reaction with Secondary Amines Forms enamines. google.com
Role Provides the six-membered carbocyclic ring of the final product.

Amination of Phenylcyclohexyl Carbonitriles

The reduction of a nitrile group is a direct and efficient method for synthesizing primary amines. The key intermediate for this pathway is a phenylcyclohexyl carbonitrile. Specifically, the synthesis of this compound would proceed from the reduction of (1-phenylcyclohexyl)acetonitrile.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The synthesis of this compound results in a chiral compound, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such compounds can differ significantly between enantiomers. Consequently, methods to either selectively synthesize a single enantiomer (stereoselective synthesis) or separate a mixture of enantiomers (enantiomeric resolution) are of critical importance in synthetic chemistry.

Stereoselective Synthesis: Asymmetric synthesis aims to produce a specific stereoisomer directly. For phenethylamine derivatives, this can be approached through several routes, including the use of chiral auxiliaries or catalysts. A chiral auxiliary is an optically active compound that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound are not extensively documented in publicly available literature, general principles from related syntheses, such as those for other substituted phenethylamines, can be applied. For instance, the reductive amination of a precursor ketone could be influenced by a chiral catalyst to favor the formation of one enantiomer over the other.

Enantiomeric Resolution: A more common and historically significant approach is the resolution of a racemic mixture. This process separates the two enantiomers from a 50:50 mixture.

Classical Resolution via Diastereomeric Salt Formation: This is the most prevalent method for resolving chiral amines. wikipedia.orgtcichemicals.com The racemic amine is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org One diastereomeric salt will typically crystallize out of a suitable solvent, while the other remains in solution. The separated salt is then treated with a base to liberate the pure enantiomer of the amine. This process can be laborious and depends on finding a suitable resolving agent and crystallization solvent. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
(+)-Tartaric AcidAcidResolution of racemic bases (amines)
(-)-Tartaric AcidAcidResolution of racemic bases (amines)
(S)-Mandelic AcidAcidResolution of racemic alcohols and amines
(R)-Camphor-10-sulfonic acidAcidResolution of a wide range of racemic bases
BrucineBaseResolution of racemic acids

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor. google.com This results in an acylated amine (amide) and the unreacted, enantiomerically pure amine, which can then be separated by standard purification techniques like chromatography. This method often offers high enantioselectivity under mild reaction conditions. google.com

Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. This technique is often used for analytical purposes to determine enantiomeric purity but can also be applied on a preparative scale.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of a chemical synthesis is crucial for its efficiency and economic viability. This involves a systematic study of various reaction parameters to find the conditions that maximize the formation of the desired product while minimizing side reactions and impurities.

A plausible synthetic route to this compound could involve the reduction of a corresponding nitrile or amide precursor. Optimizing such a process would involve careful consideration of several factors.

Key Optimization Parameters:

Reactant Stoichiometry: The ratio of reactants can significantly impact the reaction outcome. For example, in a reduction reaction, using an excess of the reducing agent might ensure complete conversion of the starting material but could also lead to over-reduction or other side products. Fine-tuning this ratio is essential. Sometimes, a reaction that does not go to completion but yields an easily purified product is preferable to a higher-yielding reaction that produces hard-to-remove impurities. reddit.com

Solvent: The choice of solvent can influence reaction rates, equilibria, and the solubility of reactants and products. For reductions with metal hydrides, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common. For catalytic hydrogenations, alcohols like ethanol or methanol are often used. The optimal solvent will provide a good balance of solubility and reactivity while minimizing side reactions.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts. A careful balance must be struck to achieve a reasonable reaction time with high selectivity. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or HPLC is crucial to determine the optimal reaction duration.

Catalyst Selection and Loading (if applicable): In catalytic reactions, such as catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and its concentration are critical variables. The activity and selectivity of the catalyst can be influenced by factors such as the support material and the presence of promoters or poisons.

Purification Method: The final purity of the compound depends heavily on the purification technique employed. For phenethylamine derivatives, common methods include:

Distillation: Effective for liquid products that are thermally stable.

Crystallization: Often used to purify solid products. The crude product is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution.

Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing closely related impurities.

Solid Phase Extraction (SPE): Can be used for the cleanup and purification of samples, particularly for isolating compounds from complex mixtures. cromlab-instruments.es

Table 2: Summary of Parameters for Synthesis Optimization
ParameterFactors to ConsiderPotential Impact on Yield and Purity
Reducing AgentChoice of agent (e.g., LiAlH₄, NaBH₄/CuCl₂, Catalytic Hydrogenation)Affects reaction conditions, selectivity, and potential side reactions.
SolventPolarity, boiling point, solubility of reagents.Influences reaction rate and can mediate side reactions.
TemperatureReaction kinetics vs. thermal degradation/side reactions.Higher temperature may increase speed but decrease selectivity and yield.
Reaction TimeEnsuring complete conversion without product degradation.Insufficient time leads to low yield; excessive time can promote side products.
Work-up ProcedureQuenching method, extractions, washes.Proper work-up is crucial to remove unreacted reagents and byproducts, impacting final purity.

For instance, a one-pot reduction of a related β-nitrostyrene to a phenethylamine using sodium borohydride and copper(II) chloride has been shown to produce high yields under mild conditions, simplifying the purification process. chemrxiv.org Similarly, continuous flow synthesis has been developed for intermediates like 2-(1-cyclohexenyl)ethylamine, offering high throughput and yield by integrating multiple reaction and separation steps. rsc.org These modern approaches highlight the ongoing efforts to improve the efficiency, safety, and scalability of synthetic routes for phenethylamine derivatives.

Molecular Pharmacology and Receptor Interaction Mechanisms

Theoretical Frameworks of Molecular Recognition and Binding

The interaction between a ligand, such as 2-(1-Phenylcyclohexyl)ethanamine, and its receptor is a dynamic process underpinned by established theoretical models. These frameworks help in understanding the initiation of a biological response upon binding.

Ligand-Receptor Interaction Models

The binding of a ligand to a receptor is the foundational event that triggers a physiological response. bruker.com This process can be conceptualized through several models. A fundamental concept is the "law of mass action," which posits that the rate of a chemical reaction is proportional to the product of the concentrations of the reactants. youtube.com In receptor kinetics, this principle describes the formation of a ligand-receptor complex. youtube.comnih.gov

One early and simple model is the "two-step" model, where a ligand first binds to a regulatory unit of a receptor, which then enables interaction with an effector unit, leading to activation. nih.gov More sophisticated operational models of agonism introduce a 'transducer function' that translates the event of receptor occupation into a pharmacological effect. nih.gov These models use differential equations to describe the time-dependent interaction between the ligand and receptor, accounting for association and dissociation rates. youtube.comnih.gov The affinity, or the strength of the binding between a ligand and a receptor, is a critical determinant of the duration and potency of the ligand's effect. bruker.com

Allosteric Modulation and Orthosteric Binding Mechanisms

Ligand-receptor interactions can be broadly categorized into two main types: orthosteric and allosteric. wikipedia.orgnih.gov

Orthosteric Binding: This involves a ligand binding directly to the primary, or "orthosteric," site of a receptor. wikipedia.org This is the same site where the body's natural (endogenous) ligand binds. wikipedia.org Orthosteric inhibitors act by physically occupying the active site, thereby preventing the endogenous substrate from binding and blocking the receptor's primary function. wikipedia.org This type of interaction is often competitive, meaning its effectiveness can be diminished by an increase in the concentration of the endogenous ligand. wikipedia.org

Allosteric Modulation: In contrast, an allosteric modulator binds to a different site on the receptor, known as an "allosteric" or "regulatory" site. wikipedia.orgwikipedia.org This binding event induces a conformational change in the receptor's three-dimensional structure, which in turn alters the binding or efficacy of the endogenous ligand at the orthosteric site. wikipedia.orgwikipedia.org Allosteric modulators can be:

Positive Allosteric Modulators (PAMs): These enhance the activity of the primary agonist, for instance, by increasing its binding affinity or its ability to activate the receptor. wikipedia.orgnih.gov

Negative Allosteric Modulators (NAMs): These reduce the affinity or efficacy of the primary agonist. wikipedia.orgnih.gov

Neutral Allosteric Modulators (Silent Allosteric Modulators - SAMs): These bind to the allosteric site without affecting the agonist's activity but can block other allosteric modulators from binding. nih.gov

A key advantage of targeting allosteric sites is the potential for greater receptor subtype selectivity, as these sites are generally less conserved across related receptor families compared to the highly conserved orthosteric sites. nih.govwikipedia.org

Specific Molecular Targets and Their Interactions

This compound belongs to the arylcyclohexylamine class of compounds, which are known for their diverse pharmacological activities, primarily mediated through interactions with ion channels and neurotransmitter transporters. wikipedia.org

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for the neurotransmitter glutamate, playing a key role in synaptic plasticity and signal transmission. wikipedia.org Arylcyclohexylamines, including the prototypical compound Phencyclidine (PCP), are well-characterized as non-competitive antagonists of the NMDA receptor. wikipedia.orgnih.gov They act as uncompetitive channel blockers, meaning they bind to a site within the receptor's ion channel (the "PCP binding site") when it is in an open state, thereby physically obstructing the flow of ions. wikipedia.orgnih.gov This antagonism of NMDA receptor function is responsible for the dissociative anesthetic properties associated with this class of compounds. wikipedia.orgwikipedia.org The action of these compounds is dependent on the receptor being activated by glutamate, highlighting a use-dependent mechanism of blockade. nih.gov

Dopamine (B1211576) Transporter (DAT) Reuptake Inhibition

The dopamine transporter (DAT) is a membrane protein that regulates dopamine levels in the synapse by reabsorbing extracellular dopamine back into the presynaptic neuron. mdpi.com Inhibition of this transporter leads to increased concentrations of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. mdpi.com

Several derivatives of this compound have been identified as potent dopamine reuptake inhibitors. Research has demonstrated that compounds within this structural class can exhibit high affinity for DAT. For example, a closely related analogue, N-methyl-1-(1-phenylcyclohexyl)ethanamine, was identified as part of a series of potent triple reuptake inhibitors. nih.gov Another study on the compound S-CE-123 showed it to be a selective dopamine reuptake inhibitor. mdpi.com This inhibition of dopamine reuptake is a key mechanism contributing to the stimulant effects observed with some arylcyclohexylamines. wikipedia.orgnih.gov

Serotonin (B10506) Transporter (SERT) Reuptake Inhibition

The serotonin transporter (SERT) functions similarly to DAT but is specific for the neurotransmitter serotonin (5-HT). nih.gov By inhibiting SERT, a compound prevents the reuptake of serotonin from the synapse, leading to elevated extracellular levels and enhanced serotonergic activity. unifi.it All known clinical antidepressants that target SERT bind to the outward-open conformation of the transporter. mangliklab.com

Research into novel cyclohexylaryl amines has revealed potent inhibitory activity against SERT. nih.gov A specific analogue, identified as compound 31 (N-methyl-1-(1-phenylcyclohexyl)ethanamine), demonstrated a high potency for SERT, with an IC₅₀ value of ≤ 1 nM. nih.gov This activity suggests that compounds based on the this compound scaffold can significantly modulate the serotonin system, a mechanism central to the action of many antidepressant medications. nih.gov

Data on Receptor and Transporter Binding Affinity

The following table summarizes the in vitro binding affinities of representative compounds related to this compound at their respective molecular targets. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro, while the Kᵢ value represents the inhibition constant.

Compound Name/IdentifierTargetSpeciesMeasurementValue (nM)Reference
Compound 31 (N-methyl-1-(1-phenylcyclohexyl)ethanamine)SERTHumanIC₅₀≤ 1 nih.gov
Compound 31 (N-methyl-1-(1-phenylcyclohexyl)ethanamine)DATHumanIC₅₀28 nih.gov
BDBM50337910 (1-(1-(3,4-dichlorophenyl)cyclohexyl)-N-methylethanamine)DATHumanIC₅₀86 ucsd.edu
S-CE-123 DATHumanIC₅₀2800 mdpi.com
S-CE-123 DATHumanKᵢ610 mdpi.com

Table 1: In vitro binding affinities of this compound analogues.

Norepinephrine (B1679862) Transporter (NET) Reuptake Inhibition

While direct data on this compound is limited, research on its close structural analog, N-methyl-1-(1-phenylcyclohexyl)ethanamine, provides significant insights into its potential as a norepinephrine reuptake inhibitor. A study on novel chiral cyclohexylaryl amines identified N-methyl-1-(1-phenylcyclohexyl)ethanamine as a potent triple reuptake inhibitor, with a notable affinity for the norepinephrine transporter (NET). nih.gov This compound demonstrated an IC50 value of 21 nM for NET, indicating strong inhibitory activity. nih.gov The inhibition of NET leads to an increase in the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal. nih.gov

Sigma (σ) Receptor Agonism and Binding Profiles

Mu-Opioid Receptor (MOR) Agonism and Related Interactions

The mu-opioid receptor (MOR) is the primary target for most opioid analgesics. nih.gov Structurally related phencyclidine analogs have been shown to interact with MORs. For instance, the compound 1-(1-phenylcyclohexyl)-4-phenyl-4-piperidinol, a derivative of phencyclidine, displays high affinity and selectivity for μ-opioid receptors. nih.gov This suggests that the phenylcyclohexylamine scaffold can be modified to interact with the opioid system. However, direct binding studies of this compound at the mu-opioid receptor are necessary to confirm any agonist or antagonist activity. The affinity of various opioids for the MOR can range from the nanomolar to the micromolar range, highlighting the diversity of interactions. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide array of neurological processes, including learning, memory, and attention. frontiersin.org These receptors are known targets for various toxins and drugs. nih.gov Despite the broad range of compounds that modulate nAChR activity, there is currently no published research specifically investigating the interaction of this compound with any of the nAChR subtypes. Therefore, its potential to modulate nicotinic cholinergic transmission remains an open area for future investigation.

Exploration of Other Potential Molecular Targets

Beyond the aforementioned receptors, the structural characteristics of this compound suggest potential interactions with other molecular targets. As an analog of phencyclidine (PCP), it is likely to interact with PCP binding sites. Research has identified two distinct classes of phencyclidine receptors in the rat brain, a high-affinity site (Kd = 10-15 nM) and a low-affinity site (Kd = 80-100 nM), which are unevenly distributed throughout different brain regions. nih.gov

Furthermore, the N-methylated analog of the target compound, N-methyl-1-(1-phenylcyclohexyl)ethanamine, has been shown to be a potent inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), with IC50 values of 28 nM and ≤ 1 nM, respectively. nih.gov This indicates that this compound itself may possess significant activity at these monoamine transporters, which are critical for the regulation of dopaminergic and serotonergic neurotransmission.

In Vitro Receptor Binding Affinity and Selectivity Profiling

A comprehensive in vitro binding profile for this compound is not currently available in the public domain. However, the binding affinities of its close analog, N-methyl-1-(1-phenylcyclohexyl)ethanamine, at the three major monoamine transporters provide a valuable reference point.

Table 1: In Vitro Binding Affinities of N-methyl-1-(1-phenylcyclohexyl)ethanamine at Monoamine Transporters

TransporterIC50 (nM)
Serotonin Transporter (SERT)≤ 1
Norepinephrine Transporter (NET)21
Dopamine Transporter (DAT)28
Data sourced from a study on novel chiral cyclohexylaryl amines. nih.gov

This data demonstrates that the N-methylated analog is a potent inhibitor of all three transporters, with a particularly high affinity for the serotonin transporter. The selectivity profile suggests a compound with broad effects on the monoaminergic system. To fully characterize this compound, a comprehensive binding assay against a wide panel of receptors and transporters is essential.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The structure-activity relationships of arylcyclohexylamines have been a subject of extensive research, providing a framework to understand how modifications to the core structure of this compound might influence its pharmacological activity.

Key structural features that determine the activity of phencyclidine-like compounds include:

The Aromatic Ring: The electronic properties of the phenyl ring are crucial. Increasing the electron density on the ring generally maintains or enhances activity, while significantly reducing it leads to a loss of activity. nih.gov

The Cyclohexyl Ring: Substitutions on the cyclohexyl ring can modulate potency and efficacy. For example, hydroxylation of the cyclohexyl ring tends to decrease both the potency and efficacy of phencyclidine analogs. nih.gov

The Amine Group: The nature of the substituent on the nitrogen atom can also impact activity. N-alkylation, for instance, can alter potency without necessarily affecting efficacy. nih.gov The primary amine in this compound is a key feature that distinguishes it from many other well-studied phencyclidine derivatives which often incorporate a piperidine (B6355638) or other cyclic amine.

Systematic modifications of the phenylcyclohexylamine scaffold are necessary to elucidate the precise structure-activity and structure-mechanism relationships for this specific compound and its derivatives. Such studies would be invaluable in predicting the pharmacological profile of related novel compounds.

Correlating Substitutions on the Phenyl Ring to Receptor Affinities

Substitutions on the phenyl ring of phencyclidine (PCP) analogs, a class of compounds to which this compound belongs, have a significant impact on their binding affinity to various receptors, including the N-methyl-D-aspartate (NMDA) receptor and opioid receptors.

One notable example is the introduction of a hydroxyl group at the 3-position of the phenyl ring of PCP, creating 3-hydroxyphencyclidine (PCP-3-OH). This modification was found to significantly alter the compound's receptor binding profile. While both PCP and PCP-3-OH show a high affinity for the σ-receptor (displacing [3H]SKF-10047), PCP-3-OH also demonstrates a high affinity for μ-opioid receptors, which is not observed with PCP. nih.gov This suggests that the addition of a polar hydroxyl group on the phenyl ring can introduce or enhance interactions with the μ-opioid receptor binding pocket.

Furthermore, studies on related scaffolds like 1-phenylbenzazepines have shown that a methyl group at the C-3' position of the phenyl ring can enhance affinity for the D1 dopamine receptor. mdpi.com While not directly on the this compound backbone, this finding highlights the sensitivity of receptor affinity to even small alkyl substitutions on the phenyl ring. The electronic and steric effects of these substituents likely play a crucial role in optimizing the orientation of the molecule within the receptor's binding site.

The following table summarizes the effects of phenyl ring substitutions on receptor affinity for PCP analogs:

Compound/AnalogSubstitution on Phenyl RingReceptor(s) with Altered AffinityEffect on Affinity
3-Hydroxyphencyclidine (PCP-3-OH) 3-hydroxyμ-opioid receptorIncreased affinity nih.gov
1-Phenylbenzazepine Analog C-3' methylD1 dopamine receptorEnhanced affinity mdpi.com

Impact of Cyclohexyl Ring Substitutions on Molecular Activity

The size and conformation of the cycloalkyl ring are critical determinants of the biological activity of 1-phenylcycloalkylamines. Studies on a series of PCP analogs where the cyclohexyl ring was varied from a cyclopropyl (B3062369) (three carbons) to a cyclooctyl (eight carbons) ring revealed a clear structure-activity relationship. nih.gov

A decrease in the ring size from the six-membered cyclohexane (B81311) of PCP resulted in a decline in PCP-like activity in both in vitro binding assays and in vivo behavioral assays. nih.gov Conversely, increasing the ring size to a cycloheptyl or cyclooctyl moiety led to a divergence in activity between the two assay types. For instance, 1-(1-phenylcyclooctyl)piperidine displayed potent competitive binding in the in vitro assay, suggesting it still fits within the receptor binding site, but it lacked observable PCP-like effects in the in vivo assay. nih.gov This discrepancy suggests that while the larger ring may still allow for binding, it may adopt a conformation that does not induce the necessary conformational change in the receptor to elicit a functional response, or it may alter the pharmacokinetic properties of the compound.

The unsubstituted benzylpiperidine, which lacks the cycloalkyl ring entirely, showed virtually no activity in either assay, underscoring the essential role of the cycloalkyl group in conferring the characteristic pharmacological effects of this class of compounds. nih.gov

The table below illustrates the impact of cycloalkyl ring size on the activity of PCP analogs:

Cycloalkyl RingIn Vitro Binding ActivityIn Vivo PCP-like Activity
Cyclopentyl DecreasedDecreased
Cyclohexyl (PCP) HighHigh
Cycloheptyl Slightly less than PCPSharp decline
Cyclooctyl PotentNo observable effect nih.gov
None (Benzylpiperidine) Almost no activityAlmost no activity nih.gov

Influence of Ethanamine Moiety Modifications and Chain Length

The nature of the amine group and the length of the alkyl chain connecting it to the cyclohexyl ring are pivotal for the pharmacological activity of this compound and its analogs. The primary amine of the ethanamine moiety is a key site for protonation at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is often crucial for forming an ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, within the binding site of receptors like the NMDA receptor.

While direct modifications to the ethanamine chain of this compound are not extensively detailed in the provided literature, inferences can be drawn from related compounds. For instance, the piperidine ring of PCP can be considered a modification where the amine is part of a cyclic structure. The high activity of PCP demonstrates that such a tertiary amine is well-tolerated.

In the context of related structures like 2-phenylcyclopropylmethylamine (PCPMA) derivatives, the amine group is a critical anchor for interaction with the D3 dopamine receptor. nih.gov Modifications that alter the basicity or steric bulk around the nitrogen atom can significantly impact binding affinity.

The length of the alkyl chain is also a critical factor. An ethanamine (two-carbon) chain provides a specific spatial distance between the bulky phenylcyclohexyl group and the charged amine. Altering this chain length would change the positioning of the amine within the binding pocket, potentially disrupting optimal interactions. For example, shortening the chain to a methanamine or lengthening it to a propanamine would likely decrease binding affinity by misaligning the key pharmacophoric features.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods are invaluable for understanding the key molecular features required for receptor interaction and for designing new, more potent, and selective molecules.

For analogs of 1-phenylcyclohexylamine, QSAR models have been developed to predict their inhibitory activity at the NMDA receptor. researchgate.net These models often use quantum chemical descriptors derived from Density Functional Theory (DFT) to quantify various electronic and steric properties of the molecules. A successful QSAR model for phencyclidine derivatives was established using multiple linear regression (MLR) and an artificial neural network (ANN), achieving a high correlation coefficient, indicating its predictive power. researchgate.net Such models can help identify which structural properties, such as molecular shape, electrostatic potential, and the energies of molecular orbitals, are most important for activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific receptor. A pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.govnih.gov For instance, a pharmacophore model for NMDA receptor antagonists based on the this compound scaffold would likely include:

An aromatic ring feature corresponding to the phenyl group.

A hydrophobic feature representing the cyclohexyl ring.

A positive ionizable feature for the protonated ethanamine nitrogen.

The distances and angles between these features are critical. Molecular docking studies, which simulate the binding of a ligand to a receptor, have shown that the orientation of the phenyl group is crucial for activity. For example, in some analogs, an equatorial position of the phenyl group that allows for a π-sigma interaction with an arginine residue in the binding site is associated with higher activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov For the related 2-phenylcyclopropylmethylamine derivatives, CoMFA and CoMSIA models revealed that electrostatic and steric fields were the most important factors influencing their binding affinity to the D3 dopamine receptor. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental in analytical chemistry, providing the separation of complex mixtures prior to detection and quantification. For 2-(1-Phenylcyclohexyl)ethanamine and its analogs, both gas and liquid chromatography, coupled with mass spectrometry or other detectors, are routinely employed.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of thermally stable and volatile compounds like this compound. It offers excellent chromatographic separation and definitive identification based on mass spectra. For arylcyclohexylamines, derivatization is often employed to improve chromatographic behavior and thermal stability. Common derivatizing agents include acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), which convert the primary amine to a more stable acetamide (B32628) or trifluoroacetamide (B147638) derivative. nih.gov

The GC-MS analysis of phencyclidine (PCP) and its analogs often involves an initial liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compounds from the sample matrix, such as urine or blood. nih.govchemrxiv.org Following extraction and derivatization, the sample is injected into the GC system. The mass spectrometer, typically a single quadrupole or ion trap, provides mass spectra that can be compared against spectral libraries for confident identification. For quantitative analysis, the method is validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govwiley.com

Table 1: Illustrative GC-MS Parameters for Arylcyclohexylamine Analysis

Parameter Value / Description
Column 5% Phenyl-methyl silicone (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
Injector Temp. 250 - 280 °C
Oven Program Initial temp 100°C, ramp to 280-300°C at 10-20°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Interface Temp. 280 - 300 °C
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

| Derivatization | Acetylation with acetic anhydride or trifluoroacetylation with MBTFA. nih.gov |

This table presents typical parameters and may require optimization for specific applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of many drug compounds, including this compound, particularly in high-throughput environments. nist.gov Its primary advantages over GC-MS include the ability to analyze thermally labile and non-volatile compounds without derivatization and often with simpler sample preparation. nist.gov

For high-throughput analysis, methods often employ automated solid-phase extraction (SPE) for sample cleanup and pre-concentration. researchgate.net The use of ultra-high performance liquid chromatography (UHPLC) systems can significantly reduce run times to just a few minutes per sample. nih.gov The tandem mass spectrometer, typically a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. This provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard. nih.gov Validated methods have demonstrated low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making LC-MS/MS suitable for analyzing trace levels in biological specimens. researchgate.netnih.gov

Table 2: Typical Validation and Performance Data for LC-MS/MS Methods

Parameter Typical Value / Range Reference
Limit of Detection (LOD) 0.1 - 4 ng/mL researchgate.netnih.govresearchgate.net
Limit of Quantification (LOQ) 0.25 - 5 ng/mL researchgate.netnih.govresearchgate.net
Linearity (R²) > 0.99 nih.gov
Intra-day Precision (%RSD) < 10% nih.govresearchgate.net
Inter-day Precision (%RSD) < 15% nih.govresearchgate.net

| Recovery | 90 - 110% | researchgate.net |

Values are illustrative and derived from methods for analogous compounds.

High-performance liquid chromatography (HPLC) offers versatility in the analysis of this compound through the use of various column chemistries and detection systems. While not as specific as mass spectrometry on its own, HPLC coupled with detectors like ultraviolet (UV) or fluorescence provides a reliable and cost-effective analytical solution.

Reversed-phase (RP) chromatography using C8 or C18 columns is the most common separation mode. ojp.govjeol.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. ojp.govjeol.com For compounds with basic amine groups, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity and improved peak shape. nih.gov

Detection modalities can be chosen based on the required sensitivity and the chromophoric or fluorophoric nature of the analyte.

UV/Diode-Array Detection (DAD): The phenyl group in this compound allows for detection by UV absorbance, typically in the range of 210-230 nm. ojp.govnih.gov A DAD provides full spectral data, aiding in peak purity assessment and identification.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be performed. Alternatively, if the molecule possesses native fluorescence, FLD can be a powerful tool. nist.gov

Table 3: Examples of HPLC Conditions for Amine-Containing Compounds

Column Type Mobile Phase Detector Application Note
Reversed-Phase C18 Acetonitrile / Phosphate Buffer (pH 4.0) UV at 215 nm General purpose quantification of multi-component formulations. jeol.com
Reversed-Phase ODS Acetonitrile / Water / Phosphoric Acid UV at 210 nm Quantitative analysis of phencyclidine. ojp.gov
Mixed-Mode (e.g., Primesep) Water / Acetonitrile / Sulfuric Acid UV at 260 nm Retention of polar basic compounds without ion-pairing reagents. nih.gov

| Chiral (e.g., CHIROBIOTIC V2) | Methanol / Ammonium (B1175870) Acetate | UV at 230 nm | Enantiomeric separation of chiral amines. nih.gov |

This table illustrates the diversity of HPLC methods applicable to the analysis of ethylamine (B1201723) derivatives.

Non-Chromatographic Analytical Approaches

While chromatography provides robust separation, some applications demand faster, more direct analysis. Non-chromatographic techniques, which often rely on direct ionization followed by mass spectrometry, are invaluable for rapid screening.

Direct Analysis in Real Time (DART) mass spectrometry is a prominent ambient ionization technique that falls under the umbrella of DSA. It allows for the rapid analysis of solids and liquids in their native state with minimal to no sample preparation. nih.govojp.gov This makes DART-MS an excellent tool for the high-throughput screening of seized materials or powders. nih.gov

In DART-MS, a heated stream of metastable gas (typically helium) is directed at the sample. acs.org The gas desorbs and ionizes analytes from the surface, which are then drawn into the mass spectrometer for analysis. ojp.gov The resulting mass spectra are often simple, dominated by the protonated molecule [M+H]⁺, which allows for rapid determination of the molecular weight. nist.gov The technique is a soft ionization method, providing easily interpretable spectra. ojp.gov For more structural information, in-source collision-induced dissociation can be applied. The entire process, from sample introduction to result, can take less than a minute.

Surface Ionization Organic Mass Spectrometry (SIOMS) is another powerful technique noted for its exceptional sensitivity in detecting certain classes of compounds, including arylcyclohexylamines like phencyclidine. nih.gov It has been shown to be significantly more sensitive than conventional electron impact (EI) ionization used in GC-MS.

SIOMS operates on the principle of surface ionization, where analyte molecules are ionized upon contact with a heated, specially treated metal surface (the emitter). This method is particularly efficient for molecules with low ionization energy, such as tertiary amines. When coupled with gas chromatography (GC-SIOMS), it provides an ultrasensitive method for quantification in complex biological matrices like blood and urine. nih.gov Research on phencyclidine has demonstrated detection limits as low as 0.01 ng/mL in whole blood, highlighting its potential for applications requiring the detection of minute quantities. This makes it a highly effective tool for rapid and sensitive screening. nih.govresearchgate.net

Sample Preparation Strategies in Research Matrices

The isolation and purification of this compound from complex matrices is a critical prerequisite for accurate and reliable analysis in a research setting. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the subsequent analytical instrumentation. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction techniques.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. The efficiency of LLE for this compound is highly dependent on several optimized parameters.

Key Optimization Parameters for LLE:

Solvent Selection: The choice of an appropriate organic solvent is paramount. To maximize the recovery of the basic compound this compound, a solvent that effectively partitions the analyte from the aqueous matrix is required. The polarity of the extraction solvent should ideally match that of the analyte. chromatographyonline.com For a basic compound like this compound, solvents such as dichloromethane (B109758) have been shown to be effective. nih.gov

pH Adjustment: The pH of the aqueous phase is a critical factor. To ensure that this compound, an amine, is in its non-ionized (free base) form, the pH of the sample should be adjusted to be basic (typically pH > 9). This increases its lipophilicity and promotes its transfer into the organic phase. Conversely, back-extraction into a fresh aqueous phase can be achieved by adjusting the pH to be acidic, which protonates the amine, making it more water-soluble and allowing for further purification. chromatographyonline.com

Ionic Strength: The addition of salt, such as sodium sulfate (B86663), to the aqueous sample can increase the ionic strength. chromatographyonline.com This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, thereby driving more of it into the organic solvent and improving extraction recovery. chromatographyonline.comnih.gov

Solvent-to-Sample Ratio and Extraction Repetition: The ratio of the organic solvent volume to the aqueous sample volume influences extraction efficiency. A higher ratio, often around 7:1, is generally considered optimal for maximizing recovery. chromatographyonline.com Performing multiple extractions with smaller volumes of organic solvent is typically more effective than a single extraction with a large volume.

Extraction Method and Time: The method and duration of mixing the two phases are important for achieving equilibrium. Vigorous shaking for an optimized period ensures maximum contact between the phases and facilitates the transfer of the analyte. chromatographyonline.com

A study on the LLE of volatile compounds from urine found that a protocol using dichloromethane as the extraction solvent in the presence of sulfuric acid and sodium sulfate was optimal for maximizing the number of detected compounds. nih.gov While not specific to this compound, this highlights the importance of optimizing solvent choice, pH, and ionic strength.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a more modern and often more efficient alternative to LLE. researchgate.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. thermofisher.com SPE offers advantages such as higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation. researchgate.netmdpi.com

A Typical SPE Protocol Involves Four Main Steps:

Conditioning: The SPE sorbent is activated with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare it for sample interaction. alwsci.com

Sample Loading: The sample, often diluted with a buffer to adjust pH, is passed through the cartridge. thermofisher.com The analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a specific solvent to remove interfering compounds while the analyte of interest remains bound to the sorbent. alwsci.com

Elution: A small volume of a strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte. thermofisher.com

For a basic compound like this compound, a cation-exchange SPE sorbent is often employed. The following table outlines a general protocol for its extraction from a biological matrix like urine.

Table 1: General Solid-Phase Extraction Protocol for this compound
StepProcedurePurposeTypical Solvents/Reagents
Sample Pre-treatmentDilute the sample (e.g., urine) with a buffer. If necessary, perform enzymatic hydrolysis to release conjugated forms of the analyte. windows.netAdjust pH, reduce matrix effects, and liberate the target analyte.Phosphate buffer (pH 6), β-glucuronidase.
ConditioningPass a solvent through the SPE cartridge to activate the sorbent. csus.eduPrepare the stationary phase for analyte retention.Methanol, followed by deionized water or buffer.
Sample LoadingApply the pre-treated sample to the conditioned cartridge at a controlled flow rate. alwsci.comAdsorb the analyte onto the sorbent.Pre-treated sample.
WashingRinse the cartridge with a weak solvent to remove interferences. ijrpc.comEliminate unwanted matrix components.Deionized water, weak organic solvent (e.g., acetonitrile/water mixture).
ElutionElute the analyte with a small volume of a strong, often basic, solvent. csus.eduRecover the purified analyte.Methanol or acetonitrile containing a small percentage of ammonia (B1221849) or another base.

The choice of sorbent is critical and depends on the analyte's properties. For this compound, which is a basic compound, a mixed-mode sorbent with both reversed-phase and cation-exchange properties (e.g., Strata-X-C) can be highly effective. windows.net

Microextraction Techniques (e.g., SPME, MEPS)

In recent years, miniaturized sample preparation techniques have gained prominence due to their alignment with the principles of green chemistry, requiring smaller sample volumes and less solvent. frontiersin.org These include solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS).

Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption or eluted with a solvent for liquid chromatography (LC) analysis. nih.gov The choice of fiber coating is crucial for selective extraction.

Microextraction by Packed Sorbent (MEPS):

MEPS is a miniaturized version of SPE, where a small amount of sorbent (1-2 mg) is packed into a syringe. nih.gov The sample is drawn through the sorbent, which retains the analytes. After washing, the analytes are eluted with a small volume of solvent directly into the analytical instrument. nih.gov MEPS offers advantages such as reduced sample and solvent volumes, faster extraction times, and the ability to reuse the sorbent. mdpi.com A MEPS method using a C18 sorbent has been successfully applied for the extraction of various drugs from oral fluid, demonstrating good recovery and sensitivity. mdpi.com

Table 2: Comparison of Microextraction Techniques for Research Applications
TechniquePrincipleAdvantagesConsiderations
Solid-Phase Microextraction (SPME)Partitioning of analytes between the sample and a coated fiber. ijrpc.comSolvent-free, simple, integrates extraction and pre-concentration. mdpi.comFiber fragility, limited sample capacity, potential for matrix effects.
Microextraction by Packed Sorbent (MEPS)Miniaturized SPE with sorbent packed in a syringe. nih.govLow sample and solvent consumption, fast, can be automated, reusable sorbent. mdpi.comLower sorbent capacity compared to traditional SPE.
Stir Bar Sorptive Extraction (SBSE)A stir bar coated with a polymer extracts analytes from a solution. frontiersin.orgHigher sorbent volume leading to better sensitivity. frontiersin.orgRequires thermal or solvent desorption.
Dispersive Liquid-Liquid Microextraction (DLLME)A mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution for extraction. nih.govFast, high enrichment factor, simple to perform.Requires optimization of several solvent parameters.

Method Validation for Academic Research Purity and Identity Confirmation

For research applications, it is crucial to validate analytical methods to ensure they are suitable for their intended purpose, which in this context is the confirmation of purity and identity of this compound. Method validation provides a high degree of confidence in the reliability of the analytical data. researchgate.net Key validation parameters are outlined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For identity confirmation, this involves demonstrating that the analytical signal is unique to this compound. This is often achieved by comparing the analytical data (e.g., mass spectrum, retention time) of the sample with that of a certified reference standard. europa.eu

Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For purity determination, a linear relationship between the detector response and the concentration of the analyte and its potential impurities should be established. europa.eu

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For assaying an active substance, the range is typically 80% to 120% of the test concentration. europa.eu

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked matrix or a certified reference material) and comparing the measured value to the true value. Accuracy can sometimes be inferred from established linearity, precision, and specificity. europa.eu

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (same conditions over a short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are particularly important for the analysis of impurities.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). It provides an indication of the method's reliability during normal usage. europa.eu

Analytical characterization studies of similar arylcyclohexylamines often employ a combination of techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, to provide comprehensive data for identity confirmation. nih.gov The validation of such methods would involve assessing the parameters listed above to ensure the data is scientifically sound.

Table 3: Validation Parameters for Purity and Identity Confirmation
ParameterPurpose in Research SettingTypical Assessment Method
SpecificityConfirms the identity of this compound and distinguishes it from related substances.Comparison of retention times and mass spectra with a certified reference standard; analysis of spiked samples.
LinearityEnsures that the response of the analytical instrument is proportional to the concentration of the analyte and its impurities.Analysis of a series of solutions of known concentrations and plotting the response versus concentration.
RangeDefines the concentration interval over which the method is reliable.Determined from linearity, accuracy, and precision studies. europa.eu
AccuracyDemonstrates the correctness of the measurement for purity assessment.Analysis of samples with known amounts of analyte/impurities; comparison with an independent, validated method. europa.eu
PrecisionShows the degree of scatter in the data from repeated measurements.Repeated analysis of a homogeneous sample by the same or different analysts on different days. researchgate.net
LOD/LOQDetermines the lower limits of detection and quantification for impurities.Based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve. europa.eu
RobustnessAssesses the reliability of the method under slightly varied conditions.Deliberately varying method parameters (e.g., pH, temperature) and observing the effect on the results. europa.eu

Future Directions and Emerging Research Avenues for 2 1 Phenylcyclohexyl Ethanamine

Development of Novel and Efficient Synthetic Routes

The future of research into 2-(1-Phenylcyclohexyl)ethanamine and its derivatives is intrinsically linked to the innovation of synthetic methodologies. Current synthetic approaches can be resource-intensive and may not offer the flexibility needed to produce a wide array of analogs for comprehensive structure-activity relationship (SAR) studies. Future efforts will likely focus on developing more streamlined, cost-effective, and environmentally benign synthetic strategies.

Key areas of development are expected to include:

Catalytic Systems: The exploration of novel catalysts, including transition metal and organocatalysts, to facilitate key bond-forming reactions with higher efficiency and selectivity.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control, leading to higher purity products.

Biocatalysis: The use of enzymes to perform specific chemical transformations could provide highly stereoselective routes to chiral analogs, which are crucial for understanding receptor interactions.

Modular Synthesis: The design of synthetic pathways that allow for the easy diversification of the core scaffold will be essential for generating extensive libraries of analogs for high-throughput screening.

Innovations in synthesis are not merely academic exercises; they are enabling technologies that will fuel the entire research pipeline, from basic science to the development of advanced research tools.

Advanced Computational Chemistry and Artificial Intelligence in Molecular Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and understanding how a ligand, such as a this compound analog, interacts with its protein target at an atomic level. nih.gov Future advancements in this area will focus on:

Improved Scoring Functions: The development of more accurate scoring functions, which are used to predict the binding affinity of a ligand for a protein, is a critical area of research. mdpi.com Machine learning is being increasingly used to create "delta" scoring functions that show improved performance in ranking and screening tasks. mdpi.com

Enhanced Sampling Techniques: Overcoming the limitations of computational expense for extensive conformational sampling is a key challenge. mdpi.com New methods, such as enhanced sampling and the use of coarse-grained models, are being developed to more efficiently explore the dynamic nature of protein-ligand interactions. nih.govrug.nl

Integration of AI: AI can be used to refine the results of docking and MD simulations, improving their predictive accuracy. nih.gov For example, AI can help to distinguish true binders from decoys and refine the predicted binding poses of ligands. nih.gov The emergence of AI foundation models like FeNNix-Bio1, which can simulate the interaction of drugs and proteins with high accuracy, represents a significant leap forward. qubit-pharmaceuticals.com

These computational advancements will enable a more rational and efficient approach to designing molecules with specific biological activities.

Identification and Characterization of New Molecular Targets

Emerging research will likely focus on:

Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the full spectrum of proteins that interact with these compounds in a biological system.

Subtype Selectivity: Investigating the differential effects of analogs on various NMDA receptor subtypes, such as those containing different GluN2 subunits (e.g., GluN2A, GluN2B). nih.govlu.seresearchgate.net This could lead to the development of highly selective probes that can be used to dissect the specific roles of these subtypes in neuronal function.

Off-Target Profiling: Systematically screening analogs against a broad panel of receptors and enzymes to identify any "off-target" interactions. This information is crucial for developing highly selective research tools and for understanding the complete biological effects of these compounds.

The identification of new molecular targets will open up new avenues of research and could lead to the development of novel pharmacological tools with unprecedented specificity.

Rational Design of Highly Selective Molecular Probes for Receptor Research

A major goal in modern pharmacology is the development of molecular probes that can selectively interact with a single receptor subtype. Such probes are invaluable tools for elucidating the physiological and pathological roles of specific targets. Future research on this compound will undoubtedly focus on the rational design of such highly selective agents.

This will involve:

Structure-Based Design: Utilizing the high-resolution structural information of target receptors, obtained through techniques like X-ray crystallography and cryo-electron microscopy, to design ligands that fit perfectly into the binding site of a specific receptor subtype. nih.gov

Pharmacophore Modeling: Developing and refining pharmacophore models that define the essential three-dimensional arrangement of chemical features required for binding to a specific target. These models can then be used to guide the design of new and more selective analogs.

Iterative Design and Synthesis: A close feedback loop between computational design, chemical synthesis, and biological testing will be essential for the successful development of these probes. Promising candidates identified through in silico screening will be synthesized and then evaluated for their selectivity and potency in vitro and in vivo.

The development of highly selective molecular probes derived from the this compound scaffold will provide researchers with powerful tools to investigate the intricacies of receptor function in the central nervous system.

Innovations in Analytical Methodologies for Enhanced Sensitivity and Specificity in Research Settings

The ability to accurately and sensitively detect and quantify this compound and its analogs in complex biological matrices is fundamental to all aspects of its research. Future advancements in analytical chemistry will be crucial for pushing the boundaries of what can be studied.

Key areas for innovation include:

Hyphenated Chromatographic Techniques: The further development and application of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) will allow for the detection of these compounds at ever-lower concentrations.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides highly accurate mass measurements, which can aid in the confident identification of novel analogs and their metabolites in research samples.

Novel Sample Preparation Techniques: The development of more efficient and selective sample preparation methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), will improve the recovery of target analytes from complex matrices and reduce matrix effects.

Chemometric Analysis: The application of advanced statistical and mathematical methods (chemometrics) to analytical data, such as Raman spectroscopy, can help to differentiate between closely related analogs and provide a higher degree of confidence in their identification. nih.gov

These analytical innovations will not only support pharmacokinetic and metabolic studies but will also be essential for ensuring the purity and identity of compounds used in all areas of research.

Q & A

Q. What are the established synthetic routes for 2-(1-Phenylcyclohexyl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclohexylphenyl ketone intermediates followed by reductive amination. For example, a two-step approach may include:

Grignard Reaction : Cyclohexylmagnesium bromide reacting with benzonitrile to form 1-phenylcyclohexanone.

Reductive Amination : Using sodium cyanoborohydride or catalytic hydrogenation with ammonia/ethylamine to yield the target compound.
Optimization of solvent polarity (e.g., THF vs. ethanol) and temperature (25–60°C) can improve yields by 15–20%. Side products like over-reduced cyclohexane derivatives may form under excessive hydrogen pressure .

Synthetic Method Catalyst/Reagent Yield (%) Key Side Products
Reductive AminationNaBH3CN, NH365–75Cyclohexanol derivatives
Catalytic HydrogenationPd/C, H2 (3 atm)70–85Over-reduced cyclohexane

Q. How is the structural integrity of this compound validated in novel synthetic protocols?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1H^1H-NMR peaks at δ 1.2–2.1 ppm (cyclohexyl protons) and δ 7.2–7.4 ppm (phenyl aromatic protons). 13C^{13}C-NMR confirms quaternary carbons at ~145 ppm.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 218.3. Deviations >0.5 Da suggest incomplete purification or degradation.
  • X-ray Crystallography : Resolves spatial conformation, critical for studying receptor interactions .

Q. What are the primary pharmacological targets of this compound, and how are binding affinities quantified?

  • Methodological Answer : The compound acts as a triple reuptake inhibitor (SERT, NET, DAT) with IC50_{50} values determined via radioligand displacement assays:
  • Serotonin Transporter (SERT) : 3H^{3}H-Paroxetine binding in HEK293 cells (IC50_{50}: 12 nM).
  • Norepinephrine Transporter (NET) : 3H^{3}H-Nisoxetine competition (IC50_{50}: 18 nM).
  • Dopamine Transporter (DAT) : 3H^{3}H-WIN 35,428 assays (IC50_{50}: 25 nM).
    Selectivity ratios (SERT/DAT >2) highlight its potential for mood disorder research .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

  • Methodological Answer : Modifying the cyclohexyl or phenyl groups alters metabolic stability and blood-brain barrier (BBB) penetration:
  • Cyclohexyl Substituents : Fluorination at C4 increases metabolic half-life (t1/2_{1/2}) from 2.1 to 4.8 hours in murine models due to reduced CYP3A4 oxidation.
  • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -NO2_2) decrease BBB permeability by 40% (logP shift from 3.1 to 2.4).
    Computational modeling (DFT/B3LYP) predicts steric and electronic effects on binding kinetics .

Q. What experimental strategies resolve contradictions in reported receptor affinity data across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies include:
  • Standardized Assay Protocols : Use identical cell lines (e.g., CHO-K1 for SERT) and buffer systems (pH 7.4, 37°C).
  • Control Compounds : Validate assays with known inhibitors (e.g., fluoxetine for SERT).
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC50_{50} values .

Q. How can computational chemistry optimize the design of this compound analogs with enhanced selectivity?

  • Methodological Answer : Density Functional Theory (DFT) :
  • Calculate ligand-receptor interaction energies (e.g., with SERT’s Leu505/Tyr495 residues).
  • Molecular Dynamics (MD) : Simulate binding pocket flexibility over 100 ns trajectories to identify stable conformations.
    Pharmacophore Modeling :
  • Define essential features: aromatic ring (H-bond acceptor), amine group (positive ionizable).
    Results from such models have predicted analogs with 30% higher SERT/NET selectivity .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low plasma concentrations (ng/mL) and matrix interference. Solutions:
  • LC-MS/MS : Use deuterated internal standards (e.g., d4_4-analog) to correct for ion suppression.
  • Sample Preparation : Solid-phase extraction (C18 columns) with 85–90% recovery rates.
  • Validation : Meet FDA guidelines for linearity (R2^2 >0.99), precision (CV <15%), and LOD (0.1 ng/mL) .

Data Contradiction Analysis

Q. Why do some studies report conflicting neurotoxicity profiles for this compound?

  • Methodological Answer : Variability stems from:
  • Dose-Dependent Effects : Low doses (1–5 mg/kg) show anxiolytic properties, while high doses (>20 mg/kg) induce neuronal apoptosis in rodent hippocampal regions.
  • Species Differences : Rat models exhibit higher CYP2D6-mediated detoxification vs. humans, leading to underestimated toxicity in preclinical studies.
    Harmonizing dosing regimens and using humanized CYP models reduce such discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.